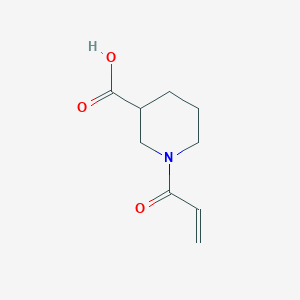
1-(Prop-2-enoyl)piperidine-3-carboxylic acid
Übersicht
Beschreibung
1-(Prop-2-enoyl)piperidine-3-carboxylic acid, also known as PPC, is a chemical compound that belongs to the family of piperidine carboxylic acids. PPC has been studied for its potential applications in scientific research due to its unique properties, including its ability to interact with biological systems.
Wirkmechanismus
The mechanism of action of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to interact with receptors in the central nervous system, including the dopamine and serotonin receptors. This compound has also been shown to modulate the activity of the immune system, including the production of cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to modulate the activity of the central nervous system, including the regulation of locomotor activity and the modulation of pain perception. This compound has also been shown to have immunomodulatory effects, including the modulation of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound also has a well-defined structure, which makes it easy to study its interactions with biological systems. However, this compound also has some limitations for use in laboratory experiments. It is a relatively new compound, and its interactions with biological systems are not fully understood. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the pharmacological properties of this compound, including its potential therapeutic applications in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of this compound that have improved pharmacological properties.
Wissenschaftliche Forschungsanwendungen
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of pharmacology. This compound has been shown to interact with biological systems, including the central nervous system and the immune system. As a result, this compound has been studied for its potential therapeutic applications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-prop-2-enoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBROFLVSVXVQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




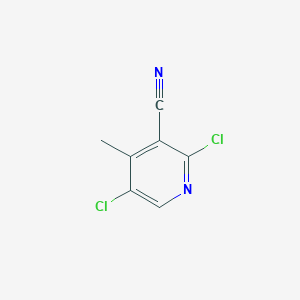


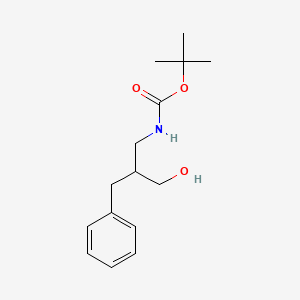
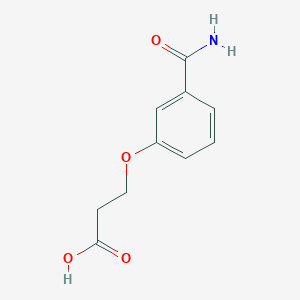
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)


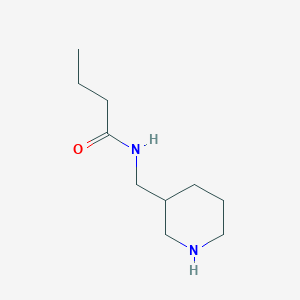
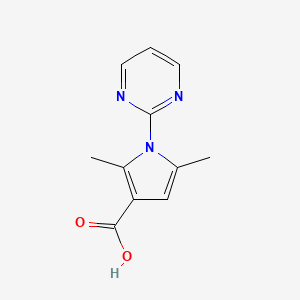

![2-Oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B3373799.png)
